molecular formula C21H33N3O2 B6766480 N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide

N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide

Cat. No.: B6766480
M. Wt: 359.5 g/mol
InChI Key: GHBZYKBOHRFUGK-UHFFFAOYSA-N
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Description

N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide is a complex organic compound featuring a cyclohexylmethyl group attached to an oxadiazole ring, which is further connected to a cyclohexyl group and a cyclopentanecarboxamide moiety

Properties

IUPAC Name

N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c25-20(16-8-4-5-9-16)22-18-12-10-17(11-13-18)21-23-19(24-26-21)14-15-6-2-1-3-7-15/h15-18H,1-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBZYKBOHRFUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NOC(=N2)C3CCC(CC3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced via alkylation reactions using cyclohexylmethyl halides.

    Formation of Cyclopentanecarboxamide: The final step involves the coupling of the oxadiazole derivative with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its stability and bioisosteric properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylone: A stimulant and substituted cathinone with a similar cyclohexylmethyl group.

    Diethylone: Another substituted cathinone with structural similarities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring system, used in various applications.

Uniqueness

N-[4-[3-(cyclohexylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide is unique due to its combination of the oxadiazole ring with cyclohexyl and cyclopentanecarboxamide groups, providing a distinct set of chemical and physical properties that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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